[4-(3-Bromophenyl)butyl](methyl)amine hydrochloride
Description
4-(3-Bromophenyl)butylamine hydrochloride is a chemical compound with the molecular formula C11H16BrN·HCl. It is a derivative of butylamine, where the butyl chain is substituted with a bromophenyl group and a methylamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
Properties
IUPAC Name |
4-(3-bromophenyl)-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-13-8-3-2-5-10-6-4-7-11(12)9-10;/h4,6-7,9,13H,2-3,5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSSAPMJYQTTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)butylamine hydrochloride typically involves the reaction of 3-bromophenylbutylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-bromophenylbutylamine and methylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with hydrochloric acid added to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Bromophenyl)butylamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)butylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Bromophenyl)butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)butylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)butylamine hydrochloride
- 4-(3-Chlorophenyl)butylamine hydrochloride
- 4-(3-Fluorophenyl)butylamine hydrochloride
Uniqueness
4-(3-Bromophenyl)butylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with different halogen substitutions .
Biological Activity
4-(3-Bromophenyl)butyl(methyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H16BrClN
- CAS Number : 2155855-67-5
- Molecular Weight : 275.62 g/mol
The biological activity of 4-(3-Bromophenyl)butyl(methyl)amine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to diverse biological effects.
Interaction with Biological Molecules
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(3-Bromophenyl)butyl(methyl)amine hydrochloride exhibit significant antitumor properties. For instance, a related compound was found to inhibit tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The mechanism involved modulation of telomerase activity and induction of endoplasmic reticulum stress, leading to apoptotic cell death in cancer cells .
In Vitro and In Vivo Studies
-
In Vitro Studies :
- The compound showed high antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.
- It demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- In Vivo Studies :
Data Table: Summary of Biological Activities
| Activity | Model/System | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | SMMC-7721 (liver cancer) | 0.088 | Significant inhibition |
| Tumor Growth Inhibition | Xenograft Models | N/A | Reduced tumor size |
| Enzyme Inhibition | Telomerase | N/A | Modulation leading to apoptosis |
Case Study 1: Telomerase Modulation
A study focused on the development of telomerase inhibitors found that compounds structurally related to 4-(3-Bromophenyl)butyl(methyl)amine hydrochloride effectively inhibited telomerase activity in vitro. This inhibition resulted in reduced proliferation rates in cancer cells, highlighting the therapeutic potential of targeting telomerase for cancer treatment .
Case Study 2: Antitubercular Activity
Another investigation screened a library of compounds for antitubercular activity and identified derivatives related to 4-(3-Bromophenyl)butyl(methyl)amine hydrochloride as promising candidates. These compounds demonstrated significant inhibition of the polyketide synthase enzyme involved in Mycobacterium tuberculosis survival, suggesting a potential role in tuberculosis therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
